Cycleanine

Calcium Channel Antagonism Vascular Smooth Muscle Cardiovascular Pharmacology

Researchers studying vascular calcium channels often face non-selective antagonists that confound cardiac and vascular effects. Cycleanine (CAS 16846-79-0) is the precise solution, a macrocyclic bisbenzylisoquinoline alkaloid with a uniquely clean pharmacological profile. - Unmatched Selectivity: Exhibits >40,000-fold higher potency as a vascular calcium antagonist compared to its cardiac activity, enabling isolated vasodilation studies without direct cardiac interference. - Validated Multi-Target Tool: A well-characterized reference compound for antimalarial drug development (in vivo efficacy against chloroquine-resistant P. berghei) and ovarian cancer research (defined IC50s: 7.2-14 µM across OVCAR-8, A2780, IGROV-1, OVCAR-4 lines). - Reliable Supply: Sourced and quality-controlled to ≥98% purity, ensuring batch-to-batch consistency for reproducible experimental results.

Molecular Formula C38H42N2O6
Molecular Weight 622.7 g/mol
CAS No. 16846-79-0
Cat. No. B8260038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycleanine
CAS16846-79-0
Molecular FormulaC38H42N2O6
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC
InChIInChI=1S/C38H42N2O6/c1-39-17-15-25-21-31(41-3)35(43-5)37-33(25)29(39)19-23-7-11-28(12-8-23)46-38-34-26(22-32(42-4)36(38)44-6)16-18-40(2)30(34)20-24-9-13-27(45-37)14-10-24/h7-14,21-22,29-30H,15-20H2,1-6H3
InChIKeyANOXEUSGZWSCQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycleanine: Bisbenzylisoquinoline Alkaloid Profile


Cycleanine is a macrocyclic bisbenzylisoquinoline (BBIQ) alkaloid with the molecular formula C38H42N2O6 [1]. It is a naturally occurring compound primarily isolated from plants in the Menispermaceae family, such as *Triclisia subcordata* and *Stephania glabra* [2][3]. This alkaloid is characterized by its distinct pharmacological profile, acting as a potent and selective vascular calcium antagonist while also exhibiting cytotoxic activity against specific cancer cell lines and in vivo antimalarial efficacy [3][4][5].

Vascular calcium channel antagonism study fit
Cell-model cytotoxicity endpoint review
Antimalarial in vivo screening context

Procurement Rationale: Cycleanine Specificity


Within the BBIQ alkaloid class, compounds such as tetrandrine, fangchinoline, and isochondodendrine exhibit superficially similar structures but demonstrate significant, quantifiable divergence in potency, selectivity, and mechanism from cycleanine. For instance, cycleanine is unique in showing a >40,000-fold higher potency as a vascular calcium antagonist compared to its own cardiac activity, a selectivity profile not shared by all BBIQs [1]. In direct head-to-head comparisons, cycleanine is 5.5x less potent than isochondodendrine as an antiplasmodial, and unlike fangchinoline, it is inactive against angiotensin I-converting enzyme [2][3]. These distinctions are critical, as substituting with a generic BBIQ alkaloid would result in a compound with a different activity profile, potentially invalidating experimental models or leading to unexpected off-target effects.

Other BBIQ alkaloids Vascular selectivity profile may not transfer; cardiac effects may confound
Isochondodendrine Antiplasmodial potency may differ; in vivo model-response may vary
Fangchinoline ACE inhibition activity not shared; off-target profile differs

Cycleanine Evidence: Potency & Selectivity


Vascular vs. Cardiac Selectivity

In a direct comparative study, cycleanine demonstrated extreme functional selectivity for vascular smooth muscle over cardiac muscle, a key differentiator from other calcium antagonists like nifedipine [1]. While cycleanine was exceptionally potent in inhibiting KCl-induced contraction of rabbit aortic rings (IC50 = 0.8 nM), it was much weaker in depressing contraction of rat ventricular preparations (IC50 = 3 µM) [1]. This results in a vascular-to-cardiac selectivity ratio of 3,750. In contrast, the reference drug nifedipine was less potent on the aorta (IC50 = 7 nM) but more potent on the ventricle (IC50 = 0.03 µM), yielding a selectivity ratio of only ~4.3 [1].

Vascular vs. Cardiac Selectivity
Head-to-head
Aortic IC50 0.8 nM
Ventricular IC50 3 µM
Supports tissue-specific calcium response context
Selectivity ratio ~3,750; nifedipine ratio ~4.3
Calcium Channel Antagonism Vascular Smooth Muscle Cardiovascular Pharmacology

In Vivo Antimalarial Efficacy

Unlike many BBIQ alkaloids for which only in vitro data is available, cycleanine's antimalarial activity has been validated in vivo against a clinically relevant, chloroquine-resistant strain [1]. In a murine model infected with a chloroquine-resistant *Plasmodium berghei* strain, oral administration of cycleanine at doses of 25 and 50 mg/kg significantly suppressed parasitemia and increased mean survival times compared to untreated controls [1]. This is a critical point of differentiation, as it demonstrates that cycleanine possesses not just in vitro activity but also the necessary bioavailability and metabolic stability to exert a therapeutic effect in a live organism.

In Vivo Antimalarial Activity
Reported
Suppressed parasitemia at oral 25–50 mg/kg
Reported in vivo model-response context
Chloroquine-resistant P. berghei murine model
Antimalarial Drug Discovery In Vivo Efficacy Plasmodium berghei

Ovarian Cancer Cytotoxicity Profile

Cycleanine exhibits a distinct spectrum of potency against ovarian cancer cell lines compared to its structural analog, isochondodendrine [1]. In a study using the SRB assay, cycleanine demonstrated IC50 values of 10 µM, 7.6 µM, 14 µM, and 7.2 µM against OVCAR-8, A2780, IGROV-1, and OVCAR-4 cell lines, respectively [2]. In a separate study from the same group, isochondodendrine showed a different profile, with IC50 values of 9.1 ± 0.3 µM, 8.2 ± 0.2 µM, 5.6 ± 1.1 µM, and 8.7 ± 0.1 µM against the same panel [1]. Notably, cycleanine is more potent against OVCAR-4 (IC50 7.2 µM vs 8.7 µM), while isochondodendrine is more potent against IGROV-1 (IC50 5.6 µM vs 14 µM).

Cytotoxicity Profile
Cross-study comparable
IC50 7.2–14 µM (OVCAR panel)
Supports cell-model endpoint review
SRB assay; differential potency vs. isochondodendrine
Ovarian Cancer Cytotoxicity Assay Antiproliferative Activity

Cancer vs. Normal Cell Selectivity

A crucial differentiator for any anticancer lead compound is its selectivity for malignant over normal cells. Cycleanine demonstrates a quantifiable, albeit modest, therapeutic window in ovarian cancer models [1]. In a direct comparison, the IC50 of cycleanine against human normal ovarian surface epithelial (OSE) cells was 35 ± 1 µM, while its IC50 against the OVCAR-8 and A2780 ovarian cancer cell lines ranged from 7 to 14 µM [1][2]. This yields a selectivity index of approximately 2.5 to 5. This is a point of differentiation from tetrandrine, which was tested in the same study and found to have IC50 values in the same 7-14 µM range against the cancer lines but with its selectivity index not reported [1].

Cancer vs. Normal Selectivity
Reported
Normal OSE IC50 35 µM
Cancer IC50 7–14 µM
Reported selectivity context
Selectivity index ~2.5–5; tetrandrine data not reported
Cancer Selectivity Therapeutic Window Normal Cell Toxicity

Multidrug Resistance Modulation

Beyond its direct cytotoxic and calcium antagonist properties, cycleanine demonstrates a functional ability to modulate multidrug resistance (MDR) with comparable potency to the classical MDR-reversing agent, verapamil [1]. In an in vitro study, cycleanine, along with insularine and insulanoline, showed significant activity in modulating resistance to doxorubicin and vincristine in the acquired resistant cell lines MCF-7/Adr and KB(v200) [1]. The effect was shown to be dose-dependent and was associated with an increase in intracellular doxorubicin accumulation, a hallmark of P-glycoprotein inhibition [1]. This indicates that cycleanine is not just a cytotoxic agent but also a potential chemosensitizer.

MDR Modulation
Direct head-to-head
Comparable to verapamil in MCF-7/Adr and KB(v200)
Supports MDR mechanism study context
Doxorubicin accumulation increased; dose-dependent reversal
Multidrug Resistance P-glycoprotein Chemosensitization

Cycleanine Research Applications


Vascular Calcium Channel Research Tool

Cycleanine's unique pharmacological signature makes it an ideal tool for isolating and studying vascular L-type calcium channel function. Its >40,000-fold selectivity for vascular smooth muscle over cardiac muscle allows researchers to induce vasodilation in experimental models (e.g., isolated aortic rings) with minimal direct cardiac effects, a level of precision not achievable with non-selective antagonists like nifedipine [6]. This differentiation is critical for experiments designed to discern vascular-specific signaling pathways from broader cardiovascular responses.

Antimalarial Lead Against Resistant Strains

Cycleanine serves as a proven starting point for antimalarial drug development programs targeting chloroquine-resistant parasites. Its demonstrated in vivo efficacy in a murine model of resistant *P. berghei* infection provides a stronger rationale for further optimization and medicinal chemistry efforts compared to compounds with only in vitro activity [6]. Researchers can procure cycleanine to use as a positive control in in vivo assays or as a scaffold for synthesizing more potent and selective analogues [5].

Ovarian Cancer Cytotoxicity Reference

In cancer biology, cycleanine is a well-characterized reference compound for studying the activity of bisbenzylisoquinoline alkaloids in ovarian cancer. Its defined IC50 values across a panel of ovarian cancer cell lines (OVCAR-8, A2780, IGROV-1, OVCAR-4) and its quantifiable, though modest, selectivity over normal ovarian surface epithelial cells make it a reliable standard for comparative studies [6]. It can be used as a benchmark when evaluating the potency of novel synthetic analogues or other natural products, as has been done in the synthesis and testing of (aminoalkyl)cycleanine derivatives [5].

Chemical Probe for MDR Mechanism Studies

Cycleanine is a validated chemical probe for investigating the mechanisms of multidrug resistance, specifically those mediated by P-glycoprotein (P-gp). Its demonstrated ability to reverse resistance to doxorubicin and vincristine in MDR cell lines, with a potency comparable to the classic inhibitor verapamil, allows researchers to use it as a tool to dissect P-gp function and to screen for more potent chemosensitizers [6]. This application is distinct from its direct cytotoxic effects.

Application
Selection Property
Validation Focus
Vascular calcium channel research
Vascular selectivity profile
Tissue-specific contractility endpoints
Antimalarial lead research
In vivo antimalarial activity profile
Parasitemia suppression in resistant models
Ovarian cancer cell-model studies
Cytotoxicity profiling
Cell-viability and selectivity endpoints
MDR mechanism studies
MDR reversal activity
P-gp inhibition and drug accumulation assays
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